molecular formula C22H23N3O4 B2420163 [(3,5-dimethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 503141-71-7

[(3,5-dimethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2420163
CAS No.: 503141-71-7
M. Wt: 393.443
InChI Key: KRRQMJJGDKIBCK-UHFFFAOYSA-N
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Description

[(3,5-dimethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: is a complex organic compound that belongs to the class of naphthyridine derivatives

Scientific Research Applications

Chemistry: : The compound is studied for its potential as a building block in the synthesis of more complex molecules. Biology : It is investigated for its biological activities, including antimicrobial and anticancer properties. Medicine : The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Industry : It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis methods for these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-dimethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid and ethyl acetoacetate.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions using reagents like ethyl chloroformate.

    Attachment of the Anilino Group: The anilino group is attached through a nucleophilic substitution reaction, where 3,5-dimethylaniline reacts with an intermediate compound.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anilino and carboxylate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthyridine derivatives.

Mechanism of Action

The mechanism of action of [(3,5-dimethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: [(3,5-dimethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a more complex structure compared to the similar compounds listed, which may contribute to its unique biological activities.

    Biological Activity: The presence of both naphthyridine and anilino groups in the compound enhances its potential for diverse biological applications, making it a valuable target for medicinal chemistry research.

Properties

IUPAC Name

[2-(3,5-dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-5-25-11-18(20(27)17-7-6-15(4)23-21(17)25)22(28)29-12-19(26)24-16-9-13(2)8-14(3)10-16/h6-11H,5,12H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRQMJJGDKIBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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